5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 303010-02-8
VCID: VC2001453
InChI: InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
SMILES: CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

CAS No.: 303010-02-8

Cat. No.: VC2001453

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid - 303010-02-8

Specification

CAS No. 303010-02-8
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key DJOCEZXDNSFDGF-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O
Canonical SMILES CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features and Chemical Identity

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS Numbers: 303010-02-8, 641993-15-9) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . Its IUPAC name is 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid .

The compound features a quinoline backbone with specific structural characteristics:

  • Methyl groups at positions 5 and 8

  • A hydroxyl group at position 4

  • A carboxylic acid moiety at position 3

This arrangement creates a molecule with both lipophilic regions (methyl groups) and hydrophilic functionalities (hydroxyl and carboxylic acid groups), contributing to its biological activity profile.

Chemical identifiers for this compound include:

  • InChI: InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)

  • InChIKey: DJOCEZXDNSFDGF-UHFFFAOYSA-N

  • SMILES: CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O

Physicochemical Properties

The physicochemical properties of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid influence its biological activities and pharmaceutical applications. Table 1 summarizes key properties of this compound.

Table 1: Physicochemical Properties of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

PropertyValueMethod
Molecular Weight217.22 g/molComputed
Boiling Point405.6±45.0 °CPredicted
Density1.355±0.06 g/cm³Predicted
pKa0.95±0.30Predicted
Hydrogen Bond Donors1 (hydroxyl)Based on structure analysis
Hydrogen Bond Acceptors4Based on structure analysis
Topological Polar Surface Area70.4 ŲBased on similar structures
LogP (lipophilicity)~2.25Estimated based on isomer data

The compound possesses both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups, influencing its ionization behavior in biological systems. The methyl substituents enhance lipophilicity, potentially improving membrane permeability compared to more polar analogues.

Chemical Reactivity

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid demonstrates reactivity patterns consistent with its functional groups. Understanding these reaction pathways is essential for synthetic modifications and designing derivatives with enhanced properties.

Common Reaction Pathways

The compound undergoes several characteristic reactions:

Oxidation reactions: The molecule can be oxidized using common oxidizing agents such as potassium permanganate in acidic or neutral conditions, affecting primarily the quinoline ring system.

Reduction reactions: Reducing agents like sodium borohydride in methanol/ethanol can reduce the carbonyl functionalities. The carboxylic acid group may be selectively reduced to alcohols or aldehydes depending on reaction conditions.

Nucleophilic substitution: The compound can participate in substitution reactions with nucleophiles such as amines or thiols in the presence of suitable bases, particularly at the carboxylic acid position.

Esterification: The carboxylic acid group readily undergoes esterification to form derivatives with improved lipophilicity, such as ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (CAS: 303009-95-2).

Decarboxylation: Under specific conditions, particularly elevated temperatures or strong acid catalysis, the compound may undergo decarboxylation to form quinoline derivatives lacking the carboxylic acid moiety .

Biological Activities

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid exhibits diverse biological activities that position it as a compound of interest for various therapeutic applications.

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This antibacterial effect is attributed to several mechanisms:

  • Disruption of bacterial membrane integrity

  • Inhibition of essential enzymes such as DNA gyrase

  • Interference with bacterial protein synthesis

Molecular docking studies have revealed that quinoline derivatives can bind effectively to bacterial targets like DNA gyrase with binding affinities comparable to established antibiotics. For instance, related quinoline derivatives showed binding affinities of -6.9 to -7.9 kcal/mol, comparable to ciprofloxacin (-7.2 kcal/mol) .

Some quinoline derivatives have demonstrated notable inhibition zones against bacterial strains, with measurements ranging from 13.7 ± 0.58 mm to 20.7 ± 1.5 mm at concentrations of 0.1 μg/μL, indicating potent antibacterial activity .

Anticancer Activity

Research has highlighted 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a potential anticancer agent with selective cytotoxicity toward cancer cell lines while exhibiting minimal effects on normal cells. This selective activity makes it particularly interesting for cancer therapy development.

Studies have assessed cytotoxic effects on multiple cancer cell lines, including:

  • HeLa (cervical cancer)

  • MCF-7 (breast cancer)

  • A549 (lung cancer)

The anticancer mechanisms appear to involve:

  • Inhibition of enzymes critical for DNA synthesis and cell division

  • Disruption of cellular signaling pathways

  • Induction of apoptosis in cancer cells

Notably, some derivatives have shown effectiveness against drug-resistant cancer cell lines, suggesting potential applications in addressing chemoresistance challenges.

Antioxidant Properties

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid demonstrates significant antioxidant activity through free radical scavenging mechanisms . This property makes it relevant for applications in preventing oxidative stress-related conditions.

The antioxidant capacity has been evaluated using established methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Related quinoline derivatives have shown IC50 values comparable to standard antioxidants like ascorbic acid, demonstrating their effectiveness in neutralizing free radicals .

Additional Biological Activities

Beyond the primary activities described above, the compound and its derivatives exhibit potential in other therapeutic areas:

Anti-inflammatory effects: Research indicates inhibitory effects on pro-inflammatory cytokines, suggesting applications in inflammatory disease management.

Enzyme inhibition profile: The compound demonstrates inhibitory effects on various enzymes, contributing to its diverse pharmacological profile.

Potential as HIV-1 integrase inhibitors: Structurally related quinoline-3-carboxylic acid derivatives have shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication .

Structure-Activity Relationships

Comparing 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid with structurally similar compounds provides valuable insights into structure-activity relationships that can guide optimization efforts.

Comparative Analysis with Similar Compounds

Table 2: Comparison of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesBiological Activity Significance
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acidC₁₂H₁₁NO₃217.22 g/molReference compoundBaseline for comparison
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₅F₂NO₃~225 g/molFluorine atoms at positions 6 and 8Anti-inflammatory and antibacterial activities; altered potency due to fluorine electronegativity
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₅Cl₂NO₃258.06 g/molChlorine substituents at positions 5 and 8Modified safety profile; distinct physicochemical properties
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₂H₁₁NO₅249.23 g/molMethoxy groups at positions 5 and 8Increased hydrogen bonding capacity; altered lipophilicity
7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acidC₁₂H₁₁NO₃217.22 g/molMethyl groups at positions 7 and 8 (positional isomer)Same molecular formula but different steric effects
5,8-Dimethylquinoline-3-carboxylic acidC₁₂H₁₁NO₂201.22 g/molLacks hydroxyl group at position 4Reduced hydrogen bonding capability; different pharmacological profile
Ethyl 4-Hydroxy-5,8-dimethylquinoline-3-carboxylateC₁₄H₁₅NO₃245.27 g/molEthyl ester instead of carboxylic acidIncreased lipophilicity (XLogP3: 2.7 vs. ~2.25); potential prodrug properties

Key Structure-Activity Insights

Analysis of the comparative data reveals several critical structure-activity relationships:

  • Substituent effects:

    • Methyl groups enhance lipophilicity and provide steric bulk, potentially improving membrane permeability

    • Halogen substituents (F, Cl) modify electronic properties through their electronegativity, affecting target binding

    • Methoxy groups increase hydrogen bonding potential but may compromise metabolic stability

  • Position-specific influences:

    • The position of substituents (5,8-dimethyl vs. 7,8-dimethyl) significantly affects molecular interactions despite identical molecular formulas

    • Positions 5 and 8 appear particularly important for modulating biological activities through electronic effects on the quinoline core

  • Functional group contributions:

    • The hydroxyl group at position 4 is essential for many biological activities, likely through hydrogen bonding interactions with target proteins

    • The carboxylic acid at position 3 provides a critical anchor point for target binding and serves as a site for derivatization

  • Electronic effects:

    • Electron-donating groups (methyl, methoxy) vs. electron-withdrawing groups (halogens) produce distinct electronic distributions within the quinoline scaffold

    • These electronic variations influence binding affinities and selectivity profiles for different biological targets

These structure-activity relationships provide valuable guidance for rational design and optimization of quinoline derivatives with enhanced biological activities and improved pharmacokinetic properties.

Applications in Drug Discovery

The diverse biological profile of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid positions it as a valuable scaffold for multiple therapeutic applications.

Antibacterial Drug Development

With growing concerns about antimicrobial resistance, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid offers promising avenues for developing new antibacterial agents:

  • The compound's activity against both Gram-positive and Gram-negative bacteria suggests broad-spectrum potential

  • Molecular docking studies confirm binding to bacterial targets like DNA gyrase, validating its mechanism of action

  • The well-defined structure allows for systematic modifications to enhance potency against resistant strains

Development strategies include:

  • Optimization of substituents to improve antibacterial efficacy

  • Formulation approaches for targeted delivery to infection sites

  • Combination studies with existing antibiotics to prevent resistance development

Cancer Therapeutics

The selective cytotoxicity of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid against cancer cells makes it a promising lead for anticancer drug development:

  • Demonstrated efficacy against multiple cancer cell lines including HeLa, MCF-7, and A549

  • Selective toxicity against cancer cells while sparing normal cells

  • Activity against drug-resistant cancer cell lines suggests potential for addressing chemoresistance

Research approaches include:

  • Development of derivatives with enhanced selectivity for cancer cells

  • Creation of targeted delivery systems to improve therapeutic index

  • Investigation of combination therapies with established anticancer agents

Antioxidant Applications

The antioxidant properties of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid could be leveraged for:

  • Development of protective agents against oxidative stress-related conditions

  • Creation of supplements for cellular health maintenance

  • Design of preventive therapies for diseases associated with oxidative damage

Lead Compound in Medicinal Chemistry

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid serves as an excellent scaffold for medicinal chemistry programs:

  • The compound offers multiple sites for derivatization to optimize pharmacological properties

  • Its established biological activities provide clear endpoints for efficacy assessment

  • The relatively straightforward synthetic accessibility facilitates rapid analog generation and testing

Medicinal chemistry strategies include:

  • Systematic modification of substituents to develop comprehensive structure-activity relationships

  • Bioisosteric replacements to optimize pharmacokinetic properties

  • Development of hybrid molecules combining the quinoline scaffold with other pharmacophores

Future Research Directions

Research on 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid continues to evolve, with several promising avenues for future investigation.

Synthesis Optimization

Developing improved synthetic methodologies remains a priority:

  • Design of more efficient routes with higher yields and fewer synthetic steps

  • Development of regioselective approaches for introducing substituents at specific positions

  • Exploration of green chemistry approaches to reduce environmental impact

Mechanistic Studies

Further elucidation of molecular mechanisms would enhance understanding and guide optimization:

  • Detailed characterization of protein-ligand interactions using crystallography and computational methods

  • Investigation of cellular pathways affected by the compound

  • Identification of specific molecular targets mediating biological effects

Formulation Development

Appropriate formulation strategies could enhance the compound's pharmaceutical applications:

  • Development of solubilization techniques to address potential aqueous solubility limitations

  • Creation of targeted delivery systems for specific applications

  • Design of controlled-release formulations for optimized pharmacokinetics

Expanded Therapeutic Applications

The compound's diverse pharmacological profile suggests potential in additional therapeutic areas:

  • Evaluation for anti-inflammatory applications based on cytokine inhibition properties

  • Investigation of potential antiviral activities, particularly against enzymes essential for viral replication

  • Assessment of neuroprotective effects based on antioxidant properties

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